molecular formula C32H66O B14660223 7-{[(2-Hexyldecyl)oxy]methyl}pentadecane CAS No. 50639-17-3

7-{[(2-Hexyldecyl)oxy]methyl}pentadecane

Cat. No.: B14660223
CAS No.: 50639-17-3
M. Wt: 466.9 g/mol
InChI Key: BHFUIYPKSPIREE-UHFFFAOYSA-N
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Description

7-{[(2-Hexyldecyl)oxy]methyl}pentadecane is a branched alkane derivative with a pentadecane (C15H32) backbone substituted at the 7-position by a [(2-hexyldecyl)oxy]methyl group. This structure combines a long hydrophobic chain with an ether-functionalized branch, imparting unique physicochemical properties such as enhanced solubility in nonpolar solvents and thermal stability. The compound is synthetically accessible via alkylation reactions, as demonstrated in the preparation of analogous ethers (e.g., 1-((2-hexyldecyl)oxy)-4-iodobenzene) using 7-(bromomethyl)pentadecane as a precursor . Its molecular complexity and branched architecture make it relevant in materials science, particularly as a structural motif in polymers for organic photovoltaics (OPVs) .

Properties

CAS No.

50639-17-3

Molecular Formula

C32H66O

Molecular Weight

466.9 g/mol

IUPAC Name

7-(2-hexyldecoxymethyl)pentadecane

InChI

InChI=1S/C32H66O/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-33-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-32H,5-30H2,1-4H3

InChI Key

BHFUIYPKSPIREE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)COCC(CCCCCC)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(2-Hexyldecyl)oxy]methyl}pentadecane typically involves the reaction of 2-hexyldecanol with 7-bromomethylpentadecane under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

7-{[(2-Hexyldecyl)oxy]methyl}pentadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the ether group to an alcohol.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohols and alkyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alcohols and alkyl halides.

Scientific Research Applications

7-{[(2-Hexyldecyl)oxy]methyl}pentadecane has various applications in scientific research:

    Chemistry: Used as a model compound to study etherification reactions and the behavior of long-chain hydrocarbons.

    Biology: Investigated for its potential role in biological membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of lipophilic drugs.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-{[(2-Hexyldecyl)oxy]methyl}pentadecane exerts its effects is primarily related to its amphiphilic structure. The long hydrocarbon chains interact with hydrophobic environments, while the ether linkage provides a degree of polarity. This dual nature allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Linear Alkanes: Pentadecane and Pentadec-1-ene
  • Structure : Linear C15H32 (pentadecane) and C15H30 (pentadec-1-ene) lack functional groups or branching.
  • Properties :
    • Boiling points: ~270.6°C (pentadecane) and ~268.7°C (pentadec-1-ene) .
    • Reactivity: Pentadecane is inert, while pentadec-1-ene undergoes addition reactions due to its double bond.
  • Comparison : The target compound’s ether branch increases molecular weight (MW) and steric hindrance, reducing volatility compared to linear alkanes. Its ether linkage also introduces polarity, enhancing solubility in polar aprotic solvents.
2.1.2 Branched Alkanes: 7-Methylpentadecane
  • Structure : A C16H34 branched alkane with a methyl group at the 7-position .
  • Properties: MW: 226.44 g/mol (vs. ~424 g/mol for the target compound, estimated from analogs). Boiling point: Not reported, but expected to be lower than the target due to smaller substituent.
  • Comparison : The [(2-hexyldecyl)oxy]methyl group in the target compound introduces a larger, oxygen-containing branch, significantly altering hydrophobicity and phase behavior.
2.1.3 Halogenated Derivatives: 7-(Bromomethyl)pentadecane and 7-(Iodomethyl)pentadecane
  • Structure : Bromine or iodine substituents at the 7-position .
  • Properties :
    • Boiling point: 341.1°C (7-(bromomethyl)pentadecane) .
    • Reactivity: Halogen atoms enable nucleophilic substitution (e.g., in Williamson ether synthesis) .
  • Comparison : The target compound’s ether group replaces the halogen, reducing reactivity but improving stability under basic conditions.

Oxygenated Derivatives

2.2.1 Pentadecanoic Acid and Esters
  • Structure: Carboxylic acid (C15H30O2) or ester derivatives (e.g., methyl pentadecanoate) .
  • Properties: Boiling point: Methyl pentadecanoate (~298°C) . Polarity: Higher due to the carboxylate group.
  • Comparison : The target compound’s ether group provides moderate polarity without acidic protons, making it less reactive toward bases than carboxylic acids.

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